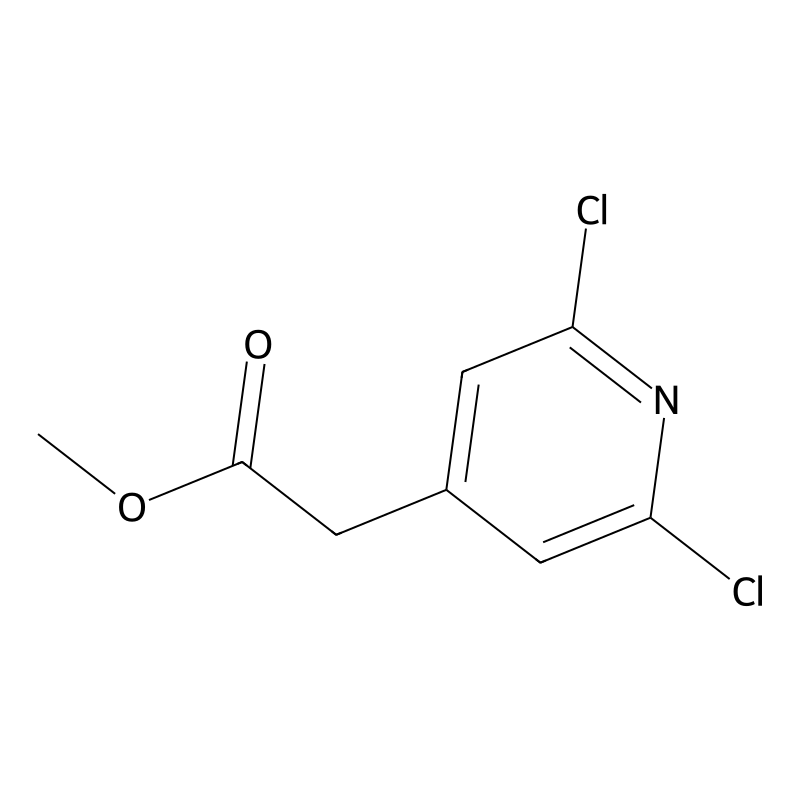Methyl 2-(2,6-dichloropyridin-4-yl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl 2-(2,6-dichloropyridin-4-yl)acetate is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an acetate functional group. This compound has the molecular formula C₈H₇Cl₂NO₂ and is known for its reactivity due to the presence of both the ester and halogen substituents. The compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications.
- Substitution Reactions: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols under suitable conditions. This property allows for the synthesis of various substituted derivatives.
- Hydrolysis: The ester group can be hydrolyzed to produce 2-(2,6-dichloropyridin-4-yl)acetic acid when treated with aqueous acid or base. This reaction is critical for converting the ester into a more reactive carboxylic acid form.
The common reagents used in these reactions include strong acids like sulfuric acid for esterification and hydrolysis processes, as well as nucleophiles such as amines and thiols for substitution reactions.
Research indicates that methyl 2-(2,6-dichloropyridin-4-yl)acetate may exhibit potential biological activities. Preliminary studies suggest it could possess antimicrobial and anti-inflammatory properties. These activities are likely linked to its ability to interact with specific molecular targets within biological systems, such as enzymes or receptors, thereby modulating biochemical pathways.
The synthesis of methyl 2-(2,6-dichloropyridin-4-yl)acetate typically involves the esterification of 2-(2,6-dichloropyridin-4-yl)acetic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid. On an industrial scale, production may utilize continuous flow processes to enhance efficiency and yield, employing automated systems for precise control over reaction parameters like temperature and pressure.
Synthetic Route Example- Combine 2-(2,6-dichloropyridin-4-yl)acetic acid with methanol.
- Add sulfuric acid as a catalyst.
- Heat the mixture under reflux conditions until the reaction completes.
- Purify the resulting methyl 2-(2,6-dichloropyridin-4-yl)acetate through distillation or chromatography.
Methyl 2-(2,6-dichloropyridin-4-yl)acetate serves various purposes across different sectors:
- Chemistry: It is utilized as a building block in synthesizing more complex organic molecules.
- Biology: Investigated for its potential biological activities that could lead to new therapeutic agents.
- Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.
- Industry: Employed in producing agrochemicals and specialty chemicals.
The interaction of methyl 2-(2,6-dichloropyridin-4-yl)acetate with biological targets is crucial for understanding its mechanism of action. Studies suggest that it may interact with specific enzymes or receptors, influencing various biochemical pathways. The unique structure of this compound allows it to bind selectively to its targets, potentially leading to therapeutic effects in microbial infections or inflammatory conditions.
Methyl 2-(2,6-dichloropyridin-4-yl)acetate can be compared to several similar compounds based on their structural features and chemical properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 2,6-dichloropyridine-4-carboxylate | Contains a carboxylate group instead of an acetate | More acidic due to carboxylic group |
| 2,6-Dichloropyridin-4-ylamine | Contains an amine group instead of an ester | Exhibits basic properties due to amino group |
| Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate | Contains a sulfonyl group | Potentially different reactivity due to sulfonyl moiety |
Methyl 2-(2,6-dichloropyridin-4-yl)acetate is unique due to its specific ester functional group that imparts distinct chemical reactivity and potential biological activity compared to its analogs.








